molecular formula C15H13FO3 B14028342 4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid

4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid

Katalognummer: B14028342
Molekulargewicht: 260.26 g/mol
InChI-Schlüssel: QAJLNHFJSBCPMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid can be achieved through several methods. One common approach involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by fluorination and methylation reactions . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.

    Reduction: The fluorine atom can be reduced under specific conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-carboxy-5-fluoro-2-methylbenzoic acid.

    Reduction: Formation of 4-(benzyloxy)-2-methylbenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Benzyloxybenzoic acid: Lacks the fluorine and methyl groups, making it less versatile in certain reactions.

    5-Fluoro-2-methylbenzoic acid: Lacks the benzyloxy group, which reduces its potential for further functionalization.

    4-(Benzyloxy)-2-methylbenzoic acid: Lacks the fluorine atom, which may affect its stability and reactivity.

Uniqueness

4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid is unique due to the combination of the benzyloxy, fluorine, and methyl groups. This combination provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C15H13FO3

Molekulargewicht

260.26 g/mol

IUPAC-Name

5-fluoro-2-methyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13FO3/c1-10-7-14(13(16)8-12(10)15(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI-Schlüssel

QAJLNHFJSBCPMW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C(=O)O)F)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.